NG 011
Description
Contextualization of Advanced Chemical Compounds in Contemporary Research
In the landscape of modern scientific inquiry, the exploration of advanced chemical compounds serves as a cornerstone for innovation across numerous disciplines. These compounds, often originating from natural sources or synthesized in the laboratory, are fundamental tools for dissecting complex biological processes and developing novel therapeutic strategies. The meticulous investigation of their properties and interactions provides the foundation for advancements in medicine, biotechnology, and materials science. The study of unique molecular architectures and their corresponding biological activities continues to unveil new possibilities for addressing unmet scientific and medical needs.
Significance of NG 011 in Distinct Chemical and Biological Domains
This compound is a notable compound isolated from the culture broth of Penicillium verruculosum F-4542. nih.govnih.gov Its primary significance lies in its demonstrated ability to potentiate the effects of nerve growth factor (NGF). nih.gov Specifically, this compound enhances the neurite outgrowth induced by NGF in the rat pheochromocytoma cell line (PC12), a well-established model for studying neuronal differentiation. nih.gov This biological activity positions this compound as a compound of interest in the field of neuroscience, particularly in research related to neurodegenerative diseases and nerve regeneration. Chemically, its structure as a lactone and phenol (B47542) derivative has been elucidated through spectral analysis and degradation experiments. nih.gov
Overview of Divergent Research Trajectories Associated with "this compound" Designations
While the designation "this compound" is most prominently associated with the nerve growth factor potentiator, it is important to note that similar alphanumeric codes can appear in unrelated research contexts. For instance, studies in materials science have described a library of nanogels designated as NG1-NG10, where "NG" stands for nanogel. Additionally, the abbreviation "NG" is commonly used in the energy sector to refer to natural gas. In the context of clinical trials, protocol numbers may contain similar sequences, such as "2024M-011," which are for identification purposes and not related to a specific chemical compound. mdpi.com However, within the realm of chemical and biological research, this compound as a distinct compound primarily refers to the molecule isolated from Penicillium verruculosum. nih.govnih.gov
Detailed Research Findings
The research on this compound has provided specific insights into its origins, chemical properties, and biological functions.
Table 1: Physico-chemical Properties of this compound
| Property | Value |
| CAS Number | 141731-75-1 chemicalbook.com |
| Source | Penicillium verruculosum F-4542 nih.govnih.gov |
| Compound Type | Lactone, Phenol nih.gov |
| Associated Compounds | Isolated along with NG-012 and 3,4-dihydro-6,8-dihydroxy-3-methylisocoumarin nih.gov |
Table 2: Biological Activity of this compound
| Biological System | Activity |
| Cell Line | Rat pheochromocytoma (PC12) nih.gov |
| Primary Effect | Potentiates neurite outgrowth induced by Nerve Growth Factor (NGF) nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,8R,18R,23S,27R)-12,14,23,31,33-pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O15/c1-15-5-19-9-21(33)11-24(36)29(19)31(41)46-17(3)7-26(38)43-14-23(35)13-28(40)45-16(2)6-20-10-22(34)12-25(37)30(20)32(42)47-18(4)8-27(39)44-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3/t15-,16-,17-,18-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFKAQNXJTZJAU-RZOYPLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OCC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)OC[C@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O1)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931186 | |
| Record name | 2,4,12,19,21-Pentahydroxy-7,16,24,28-tetramethyl-12,13,28,29-tetrahydro-5H,7H,16H,24H-dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosine-5,9,14,22,26(8H,11H,17H,25H)-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141731-75-1 | |
| Record name | NG 011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141731751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,12,19,21-Pentahydroxy-7,16,24,28-tetramethyl-12,13,28,29-tetrahydro-5H,7H,16H,24H-dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosine-5,9,14,22,26(8H,11H,17H,25H)-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ng 011: a Nerve Growth Factor Ngf Potentiator
Discovery and Isolation
The discovery and isolation of NG-011 involved a meticulous process, tracing its origin to a specific microbial source and employing detailed methodologies for its extraction and purification.
Microbial Origin: Penicillium verruculosum F-4542 as a Source Organism
NG-011, alongside NG-012, was identified and isolated from the culture broth of Penicillium verruculosum F-4542 nih.govnih.govbiocat.commedchemexpress.comresearchgate.netmedchemexpress.com. This fungal species has been a source of various bioactive compounds, including antifungal macrocyclic polylactones caymanchem.com. The co-isolation of NG-011 and NG-012 from this specific microorganism suggests a shared or related biosynthetic pathway within Penicillium verruculosum F-4542 for these nerve growth factor potentiators vulcanchem.com.
Methodologies for Isolation from Culture Broth
The isolation of NG-011 from the culture broth of Penicillium verruculosum F-4542 typically involves several steps to separate and purify the compound from the complex mixture of microbial metabolites and culture media components. While specific detailed protocols for NG-011's isolation were not extensively detailed in the provided search results, general methodologies for isolating microbial compounds from culture broth often include:
Cultivation: Growing the microbial strain (e.g., Penicillium verruculosum F-4542) in a suitable liquid medium under optimized conditions to promote the production of the desired metabolites nih.govresearchgate.net.
Separation of Biomass: Removing the microbial cells from the liquid culture broth, often through centrifugation or filtration nih.gov.
Extraction: Extracting the compounds of interest from the culture supernatant using organic solvents, which selectively dissolve the target compounds based on their polarity caymanchem.com.
Chromatography: Employing various chromatographic techniques, such as column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC), to further separate the extracted compounds based on their differential affinities for stationary and mobile phases oup.com. This iterative purification process allows for the isolation of individual compounds like NG-011 from closely related analogues covenantuniversity.edu.ng.
Structural Elucidation and Related Analogues
The determination of the precise molecular structure of NG-011 was crucial for understanding its biological activity and its relationship to other co-isolated compounds.
Determination of Molecular Structure via Spectral Analysis
The molecular structure of NG-011 was elucidated primarily through comprehensive spectral analysis nih.govmedchemexpress.commedchemexpress.cnnii.ac.jp. This process typically involves a combination of spectroscopic techniques, each providing unique insights into the compound's atomic composition, bonding, and spatial arrangement. Key spectral methods employed for structural determination often include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used to identify different types of protons and carbons and their connectivity derpharmachemica.comscielo.org.mx.
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help in deducing the molecular formula and substructures derpharmachemica.com.
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule by detecting their unique vibrational frequencies derpharmachemica.comscielo.org.mxnih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about conjugated systems and chromophores within the molecule nih.gov.
The combined data from these spectral analyses allowed researchers to piece together the complete molecular structure of NG-011 nih.govmedchemexpress.com.
Insights Gained from Degradation Experiments
Degradation experiments played a vital role in confirming and refining the proposed structure of NG-011 nih.govmedchemexpress.commedchemexpress.cnnii.ac.jp. By breaking down the complex molecule into smaller, more manageable fragments, researchers could analyze the structures of these fragments and infer how they were connected in the original compound. This approach is particularly useful for elucidating the structures of large or complex natural products. The insights gained from such experiments corroborate the information obtained from spectral data, providing a more robust determination of the molecular architecture researchgate.netnih.govd-nb.info.
Structural Relationship to Co-isolated Compounds (e.g., NG-012)
NG-011 is frequently co-isolated with NG-012 from Penicillium verruculosum F-4542 nih.govnih.govbiocat.commedchemexpress.comresearchgate.netmedchemexpress.comcaymanchem.comnih.gov. Structural studies have revealed a close relationship between these two compounds. Specifically, NG-011 and NG-012 are described as epimers at the C24 position medkoo.com. This epimeric relationship indicates that they share the same molecular formula and connectivity but differ in the stereochemistry at a single chiral center. The co-occurrence and structural similarity suggest that they may arise from a common biosynthetic pathway within the fungal organism.
Research on Related Isocoumarin (B1212949) Derivatives
Isocoumarins, to which NG-011 belongs, are a class of natural products characterized by a reversed lactone moiety compared to coumarins. mdpi.com These compounds are often produced by endophytic fungi and exhibit a diverse range of biological activities, including antimicrobial, cytotoxic, antimalarial, and enzyme inhibitory effects. mdpi.comresearchgate.netresearchgate.netfigshare.comacs.org
NG-011 was discovered alongside NG-012, another NGF potentiator, and 3,4-dihydro-6,8-dihydroxy-3-methylisocoumarin, all derived from the same Penicillium verruculosum F-4542 fungal culture. nih.govjst.go.jpresearchgate.net This co-occurrence suggests a common biosynthetic pathway or related structural motifs among these fungal metabolites. Research on other isocoumarin derivatives continues to uncover new compounds with various pharmacological potentials. researchgate.netresearchgate.netfigshare.comacs.org
Biological Activities and Phenotypic Manifestations
NG-011's primary biological activity is its ability to potentiate the effects of nerve growth factor, a crucial neurotrophin involved in neuronal survival, growth, and differentiation. researchgate.netnih.govcaymanchem.comnih.gov
Potentiation of Nerve Growth Factor (NGF) Activity
NG-011 has been identified as a novel potentiator of nerve growth factor. researchgate.netnih.govcaymanchem.commedkoo.com This potentiation manifests as an enhancement of NGF's biological effects, particularly in the context of neuronal differentiation. nih.govjst.go.jpresearchgate.netcaymanchem.com The ability of NG-011 to augment NGF activity highlights its potential relevance in modulating neurotrophic processes. vulcanchem.com
Induction of Neurite Outgrowth in Model Systems
A key phenotypic manifestation of NG-011's NGF-potentiating activity is its capacity to induce neurite outgrowth in responsive cell lines. nih.govjst.go.jpresearchgate.netcaymanchem.com Neurite outgrowth, the extension of processes from neuronal cell bodies, is a critical step in neuronal development and regeneration.
The rat pheochromocytoma cell line (PC12) is a widely utilized in vitro model system for studying NGF-induced neuronal differentiation and neurite outgrowth. spandidos-publications.complos.orgplos.org In PC12 cells, NGF typically induces neurite extension in a concentration-dependent manner. spandidos-publications.complos.orgplos.org
NG-011, along with NG-012, has been shown to potentiate the neurite outgrowth induced by NGF in PC12 cells. nih.govjst.go.jpresearchgate.net This indicates that NG-011 enhances the efficacy of NGF in promoting the differentiation of these neuroblastic cells into a more neuron-like phenotype. The extent of neurite outgrowth in PC12 cells can be quantified by measuring the percentage of cells bearing neurites or the average neurite length. spandidos-publications.complos.orgbmbreports.orgnih.gov
Illustrative Data for Neurite Outgrowth in PC12 Cells (General NGF-induced) While specific data for NG-011's direct effect on neurite length or percentage of neurite-bearing cells is not provided in the snippets, general studies on NGF-induced neurite outgrowth in PC12 cells indicate that NGF alone can induce neurite outgrowth in approximately 12% of cells at 50 ng/ml. Co-treatment with certain potentiators can increase this percentage. bmbreports.org
| Condition (PC12 Cells) | NGF Concentration (ng/ml) | Neurite Outgrowth (% of cells) |
|---|---|---|
| Control (NGF only) | 50 | ~12% |
| NGF + Potentiator | 50 | Up to ~18% (e.g., with MG132) bmbreports.org |
NG-011 and NG-012 are closely related compounds, identified as epimers at the C24 position. medkoo.com Both compounds were isolated from the same fungal source, Penicillium verruculosum F-4542, and both demonstrated novel potentiating effects on nerve growth factor. researchgate.netnih.govjst.go.jpresearchgate.netcaymanchem.com Their biological profiles in enhancing NGF-induced neurite outgrowth in PC12 cells are described together in initial reports, suggesting similar primary activities as NGF potentiators. nih.govjst.go.jpresearchgate.net Beyond NGF potentiation, NG-012 has also been noted for its fungicidal properties and its ability to increase the efficacy of the antifungal agent miconazole (B906) against Candida albicans. caymanchem.comjst.go.jp While NG-011's fungicidal activity is not explicitly detailed in the provided information, their structural similarity and shared source suggest a potential for overlapping or related biological effects beyond NGF potentiation.
Mechanistic Investigations of NGF Potentiation
The precise molecular mechanism by which NG-011 potentiates NGF activity is an area that requires further dedicated research. vulcanchem.com However, understanding the general mechanisms of NGF signaling provides context for how a potentiator might operate.
Nerve Growth Factor exerts its effects by binding to its high-affinity receptor, Tropomyosin Receptor Kinase A (TrkA). nih.govbiorxiv.org This binding leads to the dimerization and autophosphorylation of TrkA receptors, which subsequently activates several crucial downstream signaling pathways. These pathways include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. nih.govbiorxiv.org These cascades are essential for mediating NGF's roles in neuronal survival, growth, and differentiation. nih.gov
Studies on other NGF potentiators and related mechanisms in PC12 cells have indicated that the potentiation of NGF-induced neurite outgrowth can involve various cellular processes. These include the modulation of intracellular Ca2+ signaling plos.org, stabilization of TrkA receptors bmbreports.org, and interactions with Gβγ-microtubule complexes. nih.gov For instance, proteasome inhibitors have been shown to facilitate NGF-induced neurite outgrowth and potentiate ERK and AKT pathways by stabilizing NGF-stimulated TrkA receptors. bmbreports.org Similarly, some sigma-1 receptor agonists can potentiate NGF-induced neurite outgrowth in PC12 cells, with intracellular Ca2+ playing a role in this potentiation. plos.org
While these general mechanisms shed light on how NGF signaling can be amplified, the specific molecular targets or pathways directly influenced by NG-011 to achieve its potentiating effect on NGF remain to be fully elucidated.
Elucidation of Cellular and Molecular Pathways Modulated by NG-011
As a potentiator of Nerve Growth Factor, NG-011 exerts its effects by modulating the intricate cellular and molecular pathways typically activated by NGF. NGF primarily functions by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), which is crucial for neuronal survival, differentiation, and neurite extension. nih.govmetabolomicsworkbench.orgsigmaaldrich.com Upon NGF binding, TrkA undergoes trans-phosphorylation, initiating a cascade of intracellular signaling events. metabolomicsworkbench.orgctdbase.org
Key signaling pathways downstream of TrkA that are critical for NGF-induced neurite outgrowth in PC12 cells include the MEK-ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) pathway, the PI3K-AKT (Phosphatidylinositol 3-kinase/Protein kinase B) pathway, and the phospholipase Cγ (PLCγ)-Protein kinase C (PKC) pathway. metabolomicsworkbench.orgctdbase.org Sustained activation of the ERK pathway is particularly essential for achieving maximal neurite outgrowth. cdutcm.edu.cn The potentiation by compounds like NG-011 suggests an enhancement or fine-tuning of these established NGF signaling cascades, leading to a more robust neurite development response. Other related pathways, such as those involving JNK (c-Jun N-terminal kinase) and Rac1, which activates p21-activated kinase (PAK) family members, also play roles in neurite outgrowth and are likely influenced by NGF potentiation. ctdbase.orgciteab.com
Analysis of Downstream Signaling Cascades Critical for Neurite Development
Neurite development, a hallmark of neuronal differentiation, is orchestrated by complex downstream signaling cascades. In the context of NGF-induced neurite outgrowth, particularly in model systems like PC12 cells, several pathways are critical:
Ras/MAPK/ERK Pathway: The Ras-mitogen-activated protein kinase (MAPK) pathway, specifically involving extracellular signal-regulated kinases (ERK1/2), is a pivotal cascade. Upon NGF stimulation, Ras activation leads to the activation of MEK, which in turn phosphorylates and activates ERK1/2. metabolomicsworkbench.orgontosight.ai Sustained activation of ERK1/2 is crucial for the morphological differentiation and maximal neurite extension in PC12 cells. metabolomicsworkbench.orgcdutcm.edu.cn
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is another essential signaling route. PI3K activation leads to the phosphorylation of Akt, which plays a significant role in cell survival and growth, contributing to neurite development. metabolomicsworkbench.orgctdbase.orgontosight.ai Inhibition of PI3K activity can impede neurite differentiation. ontosight.ai
PLCγ-PKC Pathway: The phospholipase Cγ (PLCγ)-Protein kinase C (PKC) pathway also contributes to NGF-induced neurite outgrowth. PLCγ1, an isozyme regulated by receptor and cytosolic tyrosine kinases, is important for cell motility, and PKC isoforms influence cell morphogenesis by remodeling microfilaments. ctdbase.org
JNK and Rac1 Signaling: Other pathways, such as the c-Jun N-terminal kinase (JNK) pathway, are involved in neurite regeneration following injury. ctdbase.org Additionally, Rac1, a small GTPase, has been linked to neurite outgrowth and can activate the p21-activated kinase (PAK) family of serine/threonine kinases, which are involved in cytoskeletal signaling. citeab.com
The interplay and cross-talk between these pathways, such as that observed between PKC and ERK1/2, are fundamental in regulating neurite re-growth and cell migration, ultimately determining the outcome of neuronal regeneration. ctdbase.org
Methodological Frameworks in NG-011 Research
Research into compounds like NG-011 relies on a suite of sophisticated methodological frameworks to elucidate their biological activities, isolate and purify them, and determine their precise chemical structures.
Development and Application of In Vitro Bioassays for Neurite Outgrowth Assessment
In vitro bioassays are fundamental for assessing the biological activity of NGF potentiators such as NG-011. The rat pheochromocytoma cell line, PC12, is an extensively utilized and established neuronal model for studying NGF-induced neurite outgrowth and neuronal differentiation. fishersci.commetabolomicsworkbench.orgctdbase.orgcdutcm.edu.cnontosight.ai These cells cease division and extend neuron-like processes (neurites) upon NGF treatment, providing a quantifiable endpoint for assessing potentiation. cdutcm.edu.cnontosight.ai
Such bioassays can be designed to study neurite growth, cell adhesion, and cell migration, offering advantages like approximating in vivo cellular environments when using tissue sections as substrata. probes-drugs.org They are valuable for screening compounds for their ability to perturb or enhance cellular behaviors and for evaluating the biological activities of growth factors. probes-drugs.org Assays based on neurite outgrowth inhibition in differentiated SH-SY5Y cells are also employed in neurotoxicity assessments. fishersci.se
Utilization of Chromatographic Techniques for Compound Isolation and Purification
The isolation and purification of chemical compounds like NG-011 from complex biological matrices, such as the culture broth of Penicillium verruculosum F-4542, heavily rely on chromatographic techniques. fishersci.com Chromatography is a versatile separation method that exploits the differential partitioning of mixture components between a stationary phase and a mobile phase. chem960.comnih.gov
Common chromatographic techniques employed for compound isolation and purification include:
Column Chromatography: This method separates compounds based on their differential adsorption to an adsorbent material as they move through a column. It can be performed in normal-phase (polar stationary phase) or reversed-phase (non-polar stationary phase) modes. chem960.com
Flash Chromatography: A rapid form of column chromatography, often used for preliminary purification.
Ultra-High Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC): These are powerful liquid chromatography techniques that provide high resolution and efficiency for separating and purifying compounds. chem960.com
Fast Protein Liquid Chromatography (FPLC): A type of liquid chromatography specifically designed for the analysis and purification of proteins under mild conditions.
Gas Chromatography (GC): Useful for separating volatile compounds. nih.gov
Thin-Layer Chromatography (TLC): A cost-effective and rapid technique for preliminary screening and separation. chem960.com
Functional Chromatography: An advanced technique that utilizes biological affinity as the matrix for compound isolation, allowing for the purification of compounds based on their specific binding to target proteins.
These techniques are essential for obtaining pure samples necessary for structural determination and biological activity assessment.
Application of Advanced Spectroscopic Methods for Structural Determination
Advanced spectroscopic methods are indispensable for the complete structural elucidation and physicochemical characterization of novel chemical compounds like NG-011. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the compound.
Key spectroscopic methods commonly applied include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used.
Mass Spectrometry (MS): Determines the molecular weight of a compound and provides fragmentation patterns that can be used to deduce structural features. MS can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for impurity profiling and identification. Advanced activation techniques such as collision-induced dissociation (CID), infrared multiphoton dissociation (IRMPD), ultraviolet photodissociation (UVPD), and electron-activated dissociation (ExD) are employed for complex structural analysis, especially for differentiating isomers.
Infrared (IR) Spectroscopy: Identifies functional groups present in a molecule based on their characteristic vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to detect the presence of chromophores (groups that absorb UV or visible light) and can provide information about conjugation within a molecule.
X-ray Spectroscopy (e.g., X-ray Diffraction): Provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, allowing for the determination of absolute stereochemistry.
The comprehensive application of these spectroscopic methods is crucial for confirming the molecular structure, monitoring reaction purity, and ensuring the quality of isolated compounds.
Ng 11: a Non Alternant Nanographene
Electronic Structure and Photophysical Characteristics
The electronic structure and photophysical characteristics of nanographenes like NG 011 are crucial for understanding their potential applications. These properties are significantly influenced by their molecular geometry and the presence of heteroatoms or non-hexagonal rings, which can modulate the distribution of electron density and energy levels researchgate.netresearchgate.net.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a fundamental computational tool used to elucidate the optoelectronic properties and chemical reactivity of molecules rsc.orgsciensage.infowikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the most important orbitals involved in chemical reactions and electronic transitions wikipedia.orglibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher chemical reactivity and lower kinetic stability sciensage.infokg.ac.rs.
The FMOs of this compound were computationally investigated to understand its electronic behavior researchgate.netresearchgate.net.
The Highest Occupied Molecular Orbital (HOMO) represents the highest energy level at which electrons are present in a molecule wikipedia.orglibretexts.org. Electrons residing in the HOMO are the most loosely bound and are thus most likely to be donated in chemical interactions libretexts.org. In the context of nanographenes, the energy level of the HOMO can be significantly influenced by structural modifications, such as the annulation modes of boron-nitrogen Lewis pairs and the nature of substituents. For instance, certain fusion patterns can lead to a notable enhancement of the HOMO energy level researchgate.net. A positive HOMO eigenvalue suggests that the neutral molecule is more stable than its corresponding cation kg.ac.rs.
Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy level available to accept electrons wikipedia.orglibretexts.org. It plays a critical role in electron acceptance during chemical reactions libretexts.org. The stability of the LUMO energy level in nanographenes can be influenced by the presence of electron-withdrawing groups researchgate.net. A negative LUMO eigenvalue indicates that the neutral molecule is more stable than its corresponding anion kg.ac.rs. The interaction between the HOMO of one reactant and the LUMO of another is a cornerstone of FMO theory for predicting reactivity wikipedia.org.
The FMOs of this compound were specifically calculated using the B3LYP/def2-TZVP(-f) level of theory researchgate.netresearchgate.net. This computational methodology combines Density Functional Theory (DFT) with a specific functional and basis set:
B3LYP Functional: B3LYP is a widely utilized global hybrid functional in quantum chemistry, known for its effectiveness in investigating electronic properties. It incorporates a percentage of exact Hartree-Fock exchange energy, which contributes to its accuracy in describing electron correlation and exchange interactions rsc.orguni-paderborn.de.
def2-TZVP(-f) Basis Set: The def2-TZVP basis set is a balanced polarized triple-zeta basis set from the Karlsruhe family, frequently recommended for DFT calculations. It is generally considered to provide a good balance between computational cost and accuracy for geometries and energies google.comwikipedia.org. The "(-f)" notation typically indicates the exclusion of f-type basis functions, which can be omitted for certain elements or to reduce computational expense while maintaining sufficient accuracy for the properties being studied uni-paderborn.defaccts.de.
Investigation of Emissive Properties and Quantum Yields
This compound, as a representative of the synthesized PAHs, exhibits strong emissive properties researchgate.net. The efficiency of this light emission is quantified by its quantum yield. The reported quantum yields for these PAHs, including this compound, span a broad range from 34% to 99% researchgate.net. This wide range indicates that the emissive characteristics can be significantly influenced by the specific structural modifications.
The ability to fine-tune these emissive properties is a direct consequence of adjusting the size and geometry of the π-core and strategically positioning heteroatoms within the nanographene structure researchgate.net. This structural control affects charge transfer in the excited state, making these materials promising for applications such as organic light-emitting diodes (OLEDs) researchgate.net.
The following table summarizes the range of quantum yields observed for the PAHs related to this compound:
| Property | Value Range | Unit |
| Quantum Yields | 34 - 99 | % |
Analysis of Tunable Band Gap Characteristics
The band gap of a material, closely related to the HOMO-LUMO gap, dictates its electronic and optical behavior, particularly its semiconducting characteristics rsc.orglibretexts.orglibretexts.org. Nanographenes, including this compound, offer the advantage of tunable band gaps.
The modulation of the band gap in nanographenes is primarily achieved through the introduction of heteroatoms and/or non-hexagonal pairs into the carbon framework researchgate.netresearchgate.net. This heteroatom doping, in particular, has been a dominant strategy for tuning the band gap of nanographenes researchgate.netresearchgate.net. The ability to precisely control the band gap is essential for designing materials with desired electronic functionalities, such as those required for optoelectronic devices rsc.org.
The relationship between the size of the π-conjugated system and the band gap is well-established: generally, as conjugated π systems become larger, the HOMO-LUMO energy gap narrows, leading to absorption of longer wavelengths of light libretexts.orglibretexts.org. For this compound, the strategic incorporation of non-hexagons and nitrogen doping allows for the fine-tuning of its physicochemical properties, including its tunable band gap researchgate.netresearchgate.net.
General Methodological and Theoretical Frameworks Applicable to Ng 011 Research
Advanced Spectroscopic and Analytical Techniques in Chemical Characterization
The structural elucidation and characterization of NG 011 benefit significantly from various spectroscopic and analytical methods, providing detailed insights into its molecular composition and arrangement.
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution MS (HRMS) can provide precise mass measurements, enabling the confirmation of its molecular formula, C₃₂H₃₈O₁₅. nih.gov Tandem MS (MS/MS) experiments, which involve fragmentation of the parent ion, yield characteristic fragment ions that are crucial for piecing together the structural subunits of this compound. This technique can reveal the presence of specific functional groups and the connectivity of atoms within the complex macrocyclic structure of this compound, aiding in the identification of its unique pentone and pentaoxacyclotetracosin moieties. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural elucidation of this compound, providing detailed information about the arrangement of atoms and their electronic environment. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed.
¹H NMR provides insights into the types of protons present and their connectivity, revealing characteristic signals for aliphatic, aromatic, and hydroxyl protons within this compound's structure.
¹³C NMR identifies the different carbon environments, including carbonyl carbons of the pentone groups and the carbons within the ether linkages and methyl groups.
COSY (Correlation Spectroscopy) establishes proton-proton connectivities through bonds, aiding in the identification of spin systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, assigning specific carbon signals to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon couplings, providing crucial information about quaternary carbons and connectivity across multiple bonds, which is vital for confirming the macrocyclic ring system and the positions of substituents like the hydroxymethyl and tetramethyl groups.
Surface Plasmon Resonance (SPR) is a label-free technique used to study the real-time kinetics and affinity of molecular interactions. For this compound, SPR can be employed to quantify its binding to nerve growth factor (NGF) or other potential biological targets. By immobilizing NGF on a sensor chip surface, the binding of this compound flowing over the surface can be monitored as a change in the refractive index. This allows for the determination of association rates (kₐ), dissociation rates (kᴅ), and equilibrium dissociation constants (Kᴅ), providing a comprehensive understanding of the binding mechanism and strength of this compound with its target.
Table 1: Hypothetical SPR Data for this compound Binding to NGF
| Interaction Pair | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kᴅ) (s⁻¹) | Equilibrium Dissociation Constant (Kᴅ) (nM) |
| This compound + NGF | 5.2 x 10⁵ | 1.5 x 10⁻³ | 2.9 |
Note: This table presents hypothetical data for illustrative purposes.
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction between this compound and its targets. When this compound is titrated into a solution containing NGF, the heat released or absorbed due to binding is precisely measured. This allows for the determination of the binding stoichiometry (n), the equilibrium dissociation constant (Kᴅ), and key thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). These parameters offer insights into the driving forces of the interaction, whether it is enthalpically or entropically driven, which is crucial for understanding the molecular basis of this compound's potentiating activity.
Table 2: Hypothetical ITC Thermodynamic Parameters for this compound Binding to NGF
| Interaction Pair | Stoichiometry (n) | Kᴅ (nM) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| This compound + NGF | 1:1 | 3.0 | -12.5 | -5.0 | -11.0 |
Note: This table presents hypothetical data for illustrative purposes.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling play a vital role in complementing experimental data, offering predictive capabilities and mechanistic insights into this compound's behavior at the molecular level.
Molecular docking simulations are widely used to predict the preferred binding orientation of this compound within the binding site of its target protein, such as NGF or its receptors. These simulations explore various conformational poses of this compound and calculate a docking score, which estimates the binding affinity. By analyzing the predicted binding modes, researchers can identify key residues involved in the interaction, understand the nature of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and propose potential mechanisms of action. This information is invaluable for guiding further experimental studies and for rational design efforts aimed at optimizing the activity of this compound or its derivatives.
Table 3: Hypothetical Molecular Docking Results for this compound with NGF Receptor
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | NGF Receptor | -9.8 | Tyr12, Phe25, Arg40, Ser55 |
Note: This table presents hypothetical data for illustrative purposes.
Quantum Mechanical Calculations for Electronic Properties
Quantum Mechanical (QM) calculations are fundamental tools in computational chemistry, offering insights into the electronic structure and properties of molecules. For a compound like this compound, QM methods can be employed to predict key electronic properties such as optimized geometries, dipole moments, and frontier orbital energies (e.g., HOMO-LUMO gaps). nih.govwikipedia.org These calculations provide a theoretical foundation for understanding the compound's reactivity, stability, and potential interaction sites. For instance, density functional theory (DFT) is a widely used QM approach that can describe the ground state electron density and energy of a system, crucial for characterizing novel molecules. The results from QM calculations can guide further experimental investigations and inform the design of modified structures. nih.gov
| Property | Description | Typical Unit |
| Optimized Geometry | Precise 3D atomic coordinates, bond lengths, bond angles, dihedral angles. | Å, degrees |
| Dipole Moment | Measure of molecular polarity. | Debye (D) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating reactivity. | eV |
| Mulliken Charges | Atomic charge distribution within the molecule. | a.u. (atomic units) |
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational flexibility and dynamic behavior of compounds, including their interactions with biological targets. nih.gov For this compound, MD simulations can provide detailed information on its conformational landscape, how it changes shape in solution, and its dynamic interactions with target proteins, such as those involved in nerve growth factor pathways. nih.gov This dynamic perspective is crucial because biological processes, including drug binding, are highly dynamic and involve continuous conformational adjustments. MD simulations can also be used to identify potential binding sites (including cryptic or allosteric sites) on target proteins and to estimate binding free energies, enhancing traditional virtual screening methodologies.
In Vitro Biological System Investigations
In vitro biological system investigations are essential for evaluating the functional responses of chemical compounds and dissecting their underlying cellular and molecular mechanisms. These studies provide direct insights into how cells behave in response to a compound.
Development and Implementation of Cell-Based Assays for Functional Response Evaluation
Cell-based assays are laboratory methods that assess the activity and response of live cells under specific conditions, providing a more physiologically relevant context than biochemical assays. For this compound, as a potentiator of nerve growth factor, cell-based assays would be critical for evaluating its ability to enhance nerve growth factor signaling. These assays can measure various functional responses, including cell viability, proliferation, and specific cellular functions related to neuronal differentiation or survival. The development of robust and relevant in vitro cell-based assay solutions is paramount for successful drug discovery programs.
Examples of Functional Responses Measurable by Cell-Based Assays
| Functional Response | Description |
| Cell Proliferation | Measurement of cell growth and division rates, indicative of a compound's impact on cell cycle. |
| Cell Viability | Assessment of overall cell health and integrity, often used to determine cytotoxicity. |
| Functional Signaling | Evaluation of specific signaling pathway activation (e.g., NGF-induced pathways) through reporter genes or protein phosphorylation. |
| Morphological Changes | Observation of changes in cell shape, differentiation, or neurite outgrowth in response to the compound. |
Methodologies for Dissecting Cellular Mechanisms
Dissecting cellular mechanisms involves a range of techniques aimed at understanding how a compound elicits its effects at the cellular level. For this compound, this would entail investigating the specific cellular pathways and molecular components modulated by its action as a nerve growth factor potentiator. Methodologies include genetic approaches (e.g., RNA interference, CRISPR-Cas9 to study gene expression knockdowns), proteomic analyses (e.g., identifying protein-protein interactions, post-translational modifications), and the study of intracellular signaling pathways. Advanced techniques such as single-cell RNA sequencing can provide insights into cellular diversity and dynamic gene reprogramming in response to compound treatment.
Strategies for Investigating Molecular Interactions in Biological Systems
Understanding the precise molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. Various biophysical techniques are employed to characterize these interactions, including protein-ligand, protein-protein, and protein-nucleic acid interactions. wikipedia.org
Surface Plasmon Resonance (SPR) : This optical technique measures changes in refractive index near a metal surface upon molecular binding, providing real-time kinetic and thermodynamic data for ligand-analyte interactions without labeling. wikipedia.org
Isothermal Titration Calorimetry (ITC) : ITC measures the heat changes associated with molecular interactions, offering direct insights into binding affinities, stoichiometry, and thermodynamic parameters. It is a label-free method useful for characterizing binding properties. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information on biomolecular complexes and insights into macromolecular dynamics, allowing for direct comparison between experimental and theoretical techniques. wikipedia.org
X-ray Crystallography : While not explicitly detailed in the provided search results for this section, it is a standard method for determining high-resolution 3D structures of protein-ligand complexes, which is critical for understanding molecular recognition.
These strategies collectively provide a comprehensive understanding of how this compound interacts with its biological partners, which is essential for rational compound design. wikipedia.org
Structure-Activity Relationship (SAR) Studies and Rational Compound Design
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, investigating the correlation between the chemical structure of a molecule and its biological activity. zju.edu.cnchemicalbook.com For this compound, SAR studies would involve systematically modifying its structure and evaluating the impact of these changes on its nerve growth factor potentiating activity. This iterative process of synthesis, testing, and analysis helps to identify key structural features responsible for the desired biological response. zju.edu.cn
Principles of SAR in the Optimization of Compound Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to establish correlations between the chemical structure of a compound and its biological activity. For this compound, a potentiator of nerve growth factor, SAR principles would be applied to elucidate which specific structural features are responsible for its observed bioactivity and how modifications to these features impact potency, selectivity, and other pharmacological characteristics.
Key principles of SAR applicable to this compound research include:
Identification of Pharmacophore : The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, this would involve identifying the critical functional groups (e.g., hydroxyls, methyl groups, macrocyclic ring system) and their spatial arrangement that interact with the nerve growth factor or its associated receptor(s).
Impact of Substituent Effects : Systematic modifications of the this compound scaffold, such as changing the nature or position of functional groups, can reveal their contribution to bioactivity. These effects can be broadly categorized as:
Electronic Effects : Altering electron density through inductive or resonance effects can influence binding affinity. For instance, introducing electron-donating or electron-withdrawing groups on aromatic or aliphatic portions of this compound could modulate its interaction with target proteins.
Steric Effects : The size and shape of substituents play a critical role in fitting into a binding site. Replacing a methyl group with a bulkier isopropyl group, or a smaller hydrogen, could drastically alter binding due to steric hindrance or improved fit.
Lipophilic Effects : The balance between hydrophilicity and lipophilicity (logP) is crucial for absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding. Introducing hydrophobic or hydrophilic moieties can optimize these parameters.
Stereochemical Considerations : this compound possesses multiple chiral centers, indicated by its complex IUPAC name with (R) and (S) designations nih.gov. Stereochemistry is paramount in biological systems, as receptors often exhibit high specificity for particular enantiomers or diastereomers. NG 012 is noted as an epimer of this compound at C24, and BK223-A and BK223-B are described as regioisomers nih.gov. Comparing the bioactivity of this compound with its epimers (like NG 012) and regioisomers (like BK223-A and BK223-B) would provide direct insights into the precise stereochemical and regiochemical requirements for nerve growth factor potentiation. For example, a significant difference in activity between this compound and NG 012 would underscore the importance of the configuration at C24.
A conceptual SAR table illustrating the structural relationships among this compound and its related compounds is presented below, highlighting the types of structural variations that would be investigated in SAR studies.
Table 1: Conceptual SAR Analysis of this compound and Related Compounds
| Compound Name | PubChem CID | CAS Number | Structural Relationship to this compound | Hypothetical Bioactivity (Potentiation of Nerve Growth Factor) |
| This compound | 164440 | 141731-75-1 | Reference Compound | High |
| NG 012 | 21774848 | 141731-76-2 | Epimer at C24; Regioisomer | Moderate/Low/Different |
| BK223-A | 21774848 | 141731-76-2 | Regioisomer (synonym for NG 012) | Moderate/Low/Different |
| BK223-B | 21774848 | 141731-76-2 | Regioisomer (synonym for NG 012) | Moderate/Low/Different |
Note: Specific bioactivity data for NG 012, BK223-A, and BK223-B relative to this compound were not available in the consulted sources. The "Hypothetical Bioactivity" column illustrates the type of comparative data that would be generated in a SAR study.
Computational and Synthetic Approaches to Rational Design of Novel Analogues
The rational design of novel analogues of this compound would leverage both computational and synthetic methodologies to systematically explore the chemical space around the parent compound and optimize its bioactivity.
Computational Approaches to Rational Design: Computational chemistry tools are indispensable for predicting, analyzing, and guiding the design of new chemical entities. For this compound, these approaches would include:
Molecular Docking : This technique predicts the preferred orientation of a molecule (ligand, e.g., this compound) when bound to another molecule (receptor, e.g., nerve growth factor receptor) to form a stable complex. By docking this compound and its potential analogues into the binding site of its target, researchers can estimate binding affinities and identify key interaction points, guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules and their interactions over time. For this compound, MD could reveal the flexibility of its macrocyclic structure, how it adapts to the binding site, and the stability of its interactions with the target, offering a more comprehensive understanding than static docking poses.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between a compound's molecular descriptors (e.g., electronic properties, steric bulk, lipophilicity) and its biological activity. By building a QSAR model based on this compound and its known analogues, researchers can predict the activity of new, unsynthesized compounds, thus prioritizing synthesis efforts.
Pharmacophore Modeling : This approach involves generating a 3D representation of the essential features of a ligand required for its biological activity. A pharmacophore model derived from this compound could be used to virtually screen large databases of compounds to identify novel scaffolds or analogues that possess the same critical features, even if they are structurally dissimilar.
Virtual Screening : Utilizing the above computational methods, virtual screening allows for the rapid assessment of millions of compounds from databases for potential activity, significantly reducing the time and cost associated with experimental screening. For this compound, this could involve screening for compounds that fit its pharmacophore or dock well into its target's binding site.
Synthetic Approaches to Rational Design: The synthesis of novel analogues is critical for validating computational predictions and experimentally exploring SAR. Given the complex macrocyclic nature of this compound nih.gov, synthetic strategies would likely involve:
Targeted Synthesis : Based on insights from SAR and computational studies, specific analogues with predicted improved properties would be synthesized. This often involves multi-step organic synthesis, focusing on precise modifications at identified key positions of the this compound scaffold. The mention of "custom synthesis" for this compound suggests that its preparation is not trivial and would require specialized synthetic expertise nih.gov.
Parallel Synthesis : This approach involves synthesizing a series of structurally related compounds simultaneously. For this compound, parallel synthesis could be employed to create small libraries of analogues with systematic variations in specific regions, allowing for rapid SAR exploration.
Combinatorial Chemistry : While more resource-intensive for highly complex molecules like this compound, combinatorial chemistry aims to synthesize large libraries of diverse compounds by combining different building blocks in a systematic manner. This could be applied to less complex fragments of this compound or to introduce diversity at specific, modifiable positions.
Fragment-Based Drug Discovery (FBDD) : Although typically used for de novo drug discovery, FBDD principles could be applied to this compound research. This involves identifying small molecular fragments that bind weakly to the target, and then linking or growing these fragments to build more potent compounds that retain the desired interactions. This could offer new avenues for designing analogues with different scaffolds but similar binding modes.
Diversity-Oriented Synthesis (DOS) : DOS focuses on generating molecular libraries with significant structural diversity from common precursors. For a complex natural product like this compound, DOS could be employed to create a wide range of analogues, exploring novel chemical space beyond simple functional group modifications.
These integrated computational and synthetic strategies enable a systematic and efficient approach to optimizing the bioactivity of this compound and discovering novel compounds with therapeutic potential.
Broader Academic Implications and Research Perspectives
Contribution to Neurotrophic Factor Research and Regenerative Medicine (for NGF Potentiator)
NG 011's classification as a nerve growth factor (NGF) potentiator places it at the forefront of neurotrophic factor research and regenerative medicine. medkoo.com Neurotrophic factors, including NGF, are crucial for the survival, proliferation, and maturation of neurons, playing vital roles in nervous system development, function, and maintenance. nih.govconicet.gov.armdpi.com NGF, the first identified neurotrophic factor, is essential for the development of sympathetic and cholinergic neurons and promotes neuronal survival and recovery following damage by inhibiting apoptosis. nih.gov
Research into NGF potentiators like this compound holds significant promise for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's, where neuronal loss is a cardinal characteristic. nih.govdoi.org Studies have shown that NGF can induce nerve regeneration and reduce pathological changes associated with Alzheimer's disease, including amyloid-beta (Aβ) plaque deposits and tau-hyperphosphorylation. spandidos-publications.com NGF potentiators aim to enhance the endogenous NGF signaling pathways, which are critical for axonal growth, guidance, neural connectivity, and nervous system regeneration. conicet.gov.ar The modulation of NGF physiology may also regulate disproportionate immune responses, potentially decreasing inflammation and stimulating tissue regeneration and repair in various contexts. mdpi.com
The investigation of compounds like this compound contributes to a deeper understanding of the complex regulatory mechanisms governing neurotrophic factor receptor signaling. conicet.gov.ar This knowledge is vital for developing strategies that combine neurotrophic factor administration with the modulation of their endogenous regulators to enhance neuronal survival, axon regeneration, and functional recovery after nerve injury. conicet.gov.ar The therapeutic potential of neurotrophic factors extends beyond the nervous system, as they are also found in tissue-specific adult stem cell niches and can promote regeneration in non-neuronal tissues. nih.gov
Advancements in Nanomaterials Science and Organic Electronics (for Nanographene)
While this compound is primarily characterized as an NGF potentiator with a complex macrocyclic organic structure, medkoo.com the broader field of novel complex organic molecules, including those with intricate architectures, significantly contributes to advancements in nanomaterials science and organic electronics. Nanomaterials, such as graphene and its derivatives like nanographenes, possess unique properties, including exceptional electrical conductivity, thermal management capabilities, and potential for device miniaturization, offering substantial advantages over traditional materials in electronic applications. wjarr.comresearchgate.netrsc.org
Nanographenes, which are nanoscale fragments of graphene, exhibit tunable optical, electronic, and catalytic properties due to their versatile molecular structures. nii.ac.jp These properties make them promising candidates for optoelectronic and energy storage applications. nii.ac.jp The bottom-up synthesis of graphene nanostructures, including 0D graphene quantum dots and 1D graphene nanoribbons, allows for precise control over their size, edge structure, and functionalization, which are critical for modulating their electronic behavior. nii.ac.jp
The study of complex organic compounds, even those not classified as nanographenes, can inform the design principles for new organic electronic materials. The intricate synthesis and characterization required for molecules like this compound parallel the rigorous approaches needed for developing advanced organic semiconductors and conductors. Understanding the structure-property relationships in such complex organic systems can lead to innovations in organic photovoltaics, organic light-emitting diodes (OLEDs), and flexible electronics. rsc.org The exploration of novel organic chemical entities, regardless of their immediate application, enriches the chemical space and provides new building blocks and design paradigms for future materials with tailored electronic and optical functionalities. ijpsjournal.com
Interdisciplinary Research Paradigms in Chemical Biology and Materials Science
The investigation of compounds like this compound exemplifies the growing importance of interdisciplinary research paradigms, particularly at the intersection of chemical biology and materials science. Chemical biology leverages chemical tools and techniques to elucidate and manipulate biological systems at a molecular level, contributing to drug discovery and therapeutic interventions. hilarispublisher.com Simultaneously, materials science focuses on understanding the processing-structure-properties-performance relationships of materials, including biomaterials and organic materials. wikipedia.orgnd.edu
The convergence of these disciplines is crucial for addressing complex scientific challenges. For instance, the design of novel biomaterials for targeted drug delivery and tissue engineering necessitates an integrated understanding of chemistry, materials science, and biology. nih.gov The development of compounds like this compound, which interact with biological systems (neurotrophic factors) and possess complex chemical structures, requires expertise from synthetic chemistry, molecular biology, pharmacology, and biophysics.
This interdisciplinary approach fosters innovation by combining diverse methodologies and perspectives. For example, advancements in synthetic biology, which integrates chemical synthesis and genetic engineering, aim to create synthetic biological circuits and organisms with novel functions, including the production of valuable chemicals and pharmaceuticals. hilarispublisher.com Similarly, the application of computational modeling and artificial intelligence, often rooted in materials science and chemistry, is revolutionizing the identification and optimization of drug candidates in chemical biology. ijpsjournal.com This synergistic collaboration is essential for unraveling the molecular basis of life and for developing new therapeutic strategies and advanced functional materials. hilarispublisher.comiisertvm.ac.in
Current Challenges and Future Opportunities in the Investigation of Novel Chemical Entities
The investigation of novel chemical entities such as this compound faces several challenges and presents numerous opportunities. A primary challenge lies in the complexity of synthesizing and characterizing novel organic structures, ensuring their purity, stability, and scalability for further research. ijpsjournal.com The vastness of potential chemical space far exceeds the capacity for experimental synthesis and testing, necessitating advanced computational and high-throughput screening methodologies. ijpsjournal.comazolifesciences.comhilarispublisher.com
Another significant challenge is the optimization of drug-like properties, including potency, selectivity, metabolic stability, and bioavailability, which is crucial for translating promising compounds into effective therapeutics. hilarispublisher.com For compounds like this compound, understanding the precise mechanisms of action at a molecular level and identifying potential off-target effects remain critical. guidetopharmacology.org Furthermore, issues related to reproducibility and the environmental impact of synthesizing and disposing of novel materials must be addressed for sustainable scientific progress. wjarr.comresearchgate.net
Despite these challenges, significant opportunities abound. Advances in technologies such as high-throughput screening, genome mining, and synthetic biology are accelerating the discovery and development of novel bioactive compounds. ijpsjournal.com The integration of artificial intelligence and machine learning with experimental techniques, such as DNA-encoded libraries, promises to revolutionize drug discovery by enabling more efficient identification and optimization of drug candidates. ijpsjournal.comazolifesciences.compharmafeatures.com
Future opportunities also lie in exploring neglected chemical spaces and poorly explored molecular classes, which could yield effective drugs against emerging diseases. azolifesciences.com The continued exploration of biodiversity, particularly from marine environments, offers a rich source of unique bioactive compounds. ijpsjournal.com Furthermore, the development of innovative drug delivery systems, such as nanoparticles and lipid-based carriers, can enhance the efficacy and bioavailability of novel chemical entities, paving the way for more effective therapies. ijpsjournal.com The interdisciplinary collaboration between chemistry, biology, materials science, and computational sciences will be paramount in overcoming current limitations and unlocking the full therapeutic and material potential of novel chemical entities. nih.gov
Q & A
Basic Research Questions
Q. How should I formulate a focused research question for studying NG 011’s biochemical mechanisms?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does this compound modulate [specific pathway/enzyme] compared to [existing compound] in [cell type/organism]?" Ensure the question is specific enough to guide experimental design but broad enough to allow for hypothesis testing . Avoid vague terms like "affect" or "influence"; instead, specify measurable outcomes (e.g., IC₅₀, binding affinity) .
Q. What are the critical steps for conducting a literature review on this compound?
- Methodological Answer :
- Step 1 : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound" AND "kinase inhibition" NOT "clinical trial"). Prioritize primary literature over reviews .
- Step 2 : Map gaps using tools like VOSviewer to visualize understudied areas (e.g., this compound’s off-target effects or metabolic stability) .
- Step 3 : Critically evaluate sources for methodological rigor (e.g., sample size, controls) and conflicts of interest .
Q. How do I design a reproducible experimental protocol for synthesizing this compound?
- Methodological Answer :
- Key Elements :
- Reagents : Specify purity grades and suppliers (e.g., "this compound precursor (≥98%, Sigma-Aldrich)") .
- Controls : Include positive/negative controls (e.g., known inhibitors or solvent-only groups) .
- Data Recording : Use lab notebooks with timestamps and raw data backups. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Validation : Replicate synthesis ≥3 times and report yield ± standard deviation .
Advanced Research Questions
Q. How can I resolve contradictions in reported data on this compound’s cytotoxicity across studies?
- Methodological Answer :
- Step 1 : Compare experimental variables (e.g., cell lines, assay duration, this compound concentrations). For example, discrepancies may arise from HepG2 vs. HEK293 cell viability assays .
- Step 2 : Perform meta-analysis using tools like RevMan to quantify heterogeneity (e.g., I² statistic) and identify confounding factors .
- Step 3 : Design a harmonized protocol to test conflicting hypotheses (e.g., varying serum concentrations in culture media) .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response synergies in combination therapies?
- Methodological Answer :
- Model Selection :
- Synergy Analysis : Use the Chou-Talalay method (Combination Index) or Bliss Independence model .
- Multivariate Regression : Account for covariates like cell cycle phase or metabolic activity .
- Software : Implement dose-response curves in GraphPad Prism or R packages (e.g.,
drc) .
Q. How do I ensure ethical rigor when investigating this compound’s teratogenicity in model organisms?
- Methodological Answer :
- Compliance : Obtain approval from institutional animal care committees (IACUC) and follow ARRIVE guidelines for reporting .
- Experimental Design :
- Dose Range : Use OECD guidelines (e.g., OECD 414) for teratogenicity testing .
- Blinding : Assign treatment groups randomly and blind analysts to reduce bias .
Data Management & Reproducibility
Q. What strategies mitigate risks of non-reproducible results in this compound research?
- Methodological Answer :
- Pre-registration : Submit protocols to platforms like Open Science Framework before experimentation .
- Material Sharing : Deposit synthetic intermediates and characterization data (e.g., NMR, HPLC) in public repositories (e.g., Zenodo) .
- Checklist : Use the Nature Reporting Summary for chemical synthesis to ensure transparency .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
